molecular formula C18H22N4O3 B6045458 methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate

methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate

Cat. No. B6045458
M. Wt: 342.4 g/mol
InChI Key: FAMQLIYHZUHIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The exact mechanism of action of methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.

Synthesis Methods

Methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate can be synthesized using a multi-step process involving the reaction of 4-benzylpiperazine with ethyl 2-chloroacetate to form ethyl [2-(4-benzyl-1-piperazinyl)acetate]. This intermediate can then be reacted with 4,6-dioxoheptanoic acid to produce the final product.

Scientific Research Applications

Methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate has been extensively studied for its potential applications in drug development. It has been found to exhibit significant activity against various types of cancer cells, including ovarian, breast, and lung cancer. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 2-[2-(4-benzylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-25-17(24)12-15-11-16(23)20-18(19-15)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMQLIYHZUHIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2-(4-benzylpiperazin-1-yl)-6-hydroxypyrimidin-4-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.